molecular formula C26H54O B041338 Dodecyltetradecanol CAS No. 59219-70-4

Dodecyltetradecanol

Cat. No.: B041338
CAS No.: 59219-70-4
M. Wt: 382.7 g/mol
InChI Key: VPKOJRLFKZGIJD-UHFFFAOYSA-N
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Description

Dodecyltetradecanol: is a long-chain aliphatic alcohol with the molecular formula C26H54O 2-Decyltetradecanol and is characterized by its high molecular weight and hydrophobic nature. This compound is commonly used in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .

Safety and Hazards

The safety data and potential hazards associated with Dodecyltetradecanol are not specified in the available resources .

Future Directions

The future directions for the study and application of Dodecyltetradecanol are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyltetradecanol can be synthesized through the hydrogenation of corresponding fatty acids or fatty acid esters. The process typically involves the reduction of dodecyltetradecanoic acid using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction to the alcohol form .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The raw materials, usually derived from natural fats and oils, are subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dodecyltetradecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with metal catalysts (Pd, Ni)

    Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

Dodecyltetradecanol exerts its effects primarily through its hydrophobic interactions with lipid membranes. It integrates into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in the formulation of drug delivery systems, where this compound can enhance the encapsulation and release of active pharmaceutical ingredients .

Comparison with Similar Compounds

    Dodecanol: A shorter-chain alcohol with similar emollient properties but lower molecular weight.

    Tetradecanol: Another long-chain alcohol with comparable applications in cosmetics and industrial formulations.

    Hexadecanol: A longer-chain alcohol with higher melting point and different physical properties.

Uniqueness: Dodecyltetradecanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobicity and molecular size makes it particularly effective as an emulsifying agent and skin-conditioning ingredient .

Properties

IUPAC Name

2-dodecyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKOJRLFKZGIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59219-70-4
Record name Dodecyltetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DODECYLTETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-dodecyltetradecanol in the synthesis of lipophilic muramoyldipeptides?

A1: In this study, 2-dodecyltetradecanol serves as an aglycon, meaning it is the non-carbohydrate portion of a glycoside. The researchers attached 2-dodecyltetradecanol to N-acetylglucosamine via a glycosidic bond. This created a lipophilic (fat-soluble) glycoside, which was then further modified to ultimately yield lipophilic muramoyldipeptide derivatives. [] The addition of the long alkyl chain from 2-dodecyltetradecanol likely aims to enhance the lipophilicity of the final muramoyldipeptide derivatives, potentially influencing their interactions with cell membranes and subsequent biological activity.

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